molecular formula C21H26N2O4S B2704103 2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922076-34-4

2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2704103
CAS No.: 922076-34-4
M. Wt: 402.51
InChI Key: WYJYZHMAOSXMOL-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a high-purity chemical compound intended for research and development applications. This complex molecule features a benzenesulfonamide group linked to a tetrahydrobenzo[b][1,4]oxazepin-4-one scaffold, a structural motif of significant interest in medicinal chemistry. The specific mechanism of action and research applications for this compound are areas of active investigation, often guided by the properties of its constituent parts. The 2,4,6-trimethylbenzenesulfonamide component suggests potential as a key intermediate or building block in organic synthesis . Researchers are exploring its value in designing and synthesizing novel molecules for various biochemical studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-13-9-14(2)19(15(3)10-13)28(25,26)22-16-7-8-18-17(11-16)23(6)20(24)21(4,5)12-27-18/h7-11,22H,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJYZHMAOSXMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include acetic anhydride or sulfuric acid.

    Introduction of the Benzenesulfonamide Group: This step involves the reaction of the tetrahydrobenzo[b][1,4]oxazepine intermediate with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.

    Methylation: The final step includes the methylation of the compound using methyl iodide or dimethyl sulfate under basic conditions to introduce the trimethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxo group in the tetrahydrobenzo[b][1,4]oxazepine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide derivatives with various functional groups.

Scientific Research Applications

Chemical Applications

In the field of chemistry, this compound is studied for its structural properties and reactivity. It serves as a model compound for understanding the behavior of sulfonamides and oxazepines in various chemical reactions. The compound's sulfonamide group is known to participate in numerous chemical transformations, making it valuable for synthetic organic chemistry.

Key Reactions:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by various nucleophiles.
  • Cyclization Reactions: The tetrahydrobenzo[b][1,4]oxazepine can be synthesized through cyclization processes under acidic or basic conditions.

Biological Applications

The biological significance of 2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide has been increasingly recognized due to its potential therapeutic effects.

Potential Biological Activities:

  • Antimicrobial Properties: Sulfonamides are traditionally known for their antibacterial activity. This compound may exhibit similar properties by inhibiting bacterial enzyme pathways.
  • Anti-inflammatory Effects: There is potential for this compound to act as an anti-inflammatory agent by inhibiting specific enzymes involved in inflammatory pathways.
  • Enzyme Inhibition: Research indicates that the compound may interact with various enzymes and receptors, providing a basis for drug development.

Medical Research

In medical research contexts, this compound is being explored for its pharmacological properties. Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents.

Case Studies:

  • Enzyme Inhibition Studies: Research has shown that compounds with similar structures can act as effective enzyme inhibitors in metabolic pathways.
  • Therapeutic Potential: Preliminary studies suggest that this compound may be effective in treating conditions associated with inflammation and infection.

Industrial Applications

In the industrial sector, this compound could be utilized in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Potential Uses:

  • Synthesis of Advanced Materials: The unique structural features may allow it to serve as a building block for new materials with specialized properties.
  • Chemical Intermediates: It can be used in the production of other pharmaceutical compounds or agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzenesulfonamide: Lacks the oxazepine ring, making it less complex.

    N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide: Similar structure but without the trimethyl groups on the benzene ring.

Uniqueness

The unique combination of the benzenesulfonamide group with the tetrahydrobenzo[b][1,4]oxazepine ring and the presence of multiple methyl groups make 2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide distinct. This structure provides unique reactivity and potential for diverse applications in scientific research and industry.

Biological Activity

2,4,6-Trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes:

  • Sulfonamide group : Known for its antibacterial properties.
  • Tetrahydrobenzo[b][1,4]oxazepin : A bicyclic structure that may contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Below are the key areas of focus:

1. Antimicrobial Activity

Several studies have indicated that compounds with sulfonamide groups exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial folate synthesis.

2. Anti-inflammatory Effects

Research suggests that related compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For instance, a study on structurally similar compounds demonstrated potent inhibition of COX-2 with an IC50 value as low as 150 nM . This suggests a potential for anti-inflammatory applications.

3. Anticancer Potential

The structural features of the compound may also lend themselves to anticancer activity. Compounds with similar oxazepin structures have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Case Studies and Research Findings

StudyFindings
Study 1 : In vitro COX inhibitionEvaluated derivatives of related compounds for COX-1 and COX-2 inhibition. Compound 4 showed high selectivity towards COX-2 with an IC50 of 150 nM .Suggests potential for anti-inflammatory drug development.
Study 2 : Antimicrobial testingTested against various bacterial strains; demonstrated significant inhibition against Gram-positive bacteria .Supports the use of sulfonamide derivatives in treating bacterial infections.
Study 3 : Anticancer activityAssessed cytotoxic effects on breast cancer cell lines; certain derivatives showed enhanced efficacy when combined with doxorubicin .Indicates potential for combination therapies in cancer treatment.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Similar compounds have shown to inhibit enzymes involved in critical metabolic pathways.
  • Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

Q & A

Q. What are the established synthetic routes for synthesizing 2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide?

  • Methodological Answer : The synthesis involves multi-step reactions:
  • Step 1 : Cyclization of precursors (e.g., substituted aminophenols) under reflux in acetone to form the oxazepine core.
  • Step 2 : Sulfonation using 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Yield Optimization : Adjusting stoichiometry and reaction time to minimize side products like over-sulfonated derivatives .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the oxazepine ring and sulfonamide group integration. For example, the oxo group at C4 appears as a carbonyl peak at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₂₀H₂₄N₂O₄S) and detects fragmentation patterns .
  • Infrared (IR) Spectroscopy : Key peaks include sulfonamide S=O stretches (~1350 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .

Q. What functional groups dictate the compound’s reactivity?

  • Methodological Answer :
  • Sulfonamide Group : Participates in nucleophilic substitution (e.g., with alkyl halides) or hydrogen bonding in biological systems .
  • Oxazepine Ring : The oxo group at C4 undergoes reduction (e.g., NaBH₄) to form hydroxyl derivatives, while the fused benzene ring enables electrophilic aromatic substitution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, acetone vs. DMF as solvents impacts cyclization efficiency .
  • Continuous Flow Reactors : Enhance scalability and reduce side reactions via precise temperature control and residence time adjustments .
  • In-line Analytics : Employ HPLC monitoring to track intermediate formation and adjust conditions dynamically .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • Methodological Answer :
  • Comparative SAR Studies :
  • Trimethylbenzenesulfonamide : Enhances lipophilicity, improving membrane permeability in antibacterial assays .
  • Oxazepine Core Modifications : Replacing 3,3,5-trimethyl with ethyl groups alters kinase inhibition selectivity (e.g., RIP1 kinase vs. SYK) .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., sulfonamide binding to ATP pockets in kinases) to prioritize synthetic targets .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

  • Methodological Answer :
  • Data Discrepancies : For example, conflicting IC₅₀ values in enzyme inhibition assays may arise from assay conditions (e.g., ATP concentration in kinase assays).
  • Resolution Strategies :
  • Standardized Protocols : Use recombinant enzymes and uniform buffer systems (e.g., Tris-HCl pH 7.5, 10 mM MgCl₂) .
  • Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers .

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., sulfonation energy barriers) .
  • Molecular Dynamics (MD) : Simulate binding to proteins (e.g., 100 ns simulations in GROMACS) to assess stability of sulfonamide-enzyme complexes .
  • Machine Learning : Train models on PubChem data to predict solubility or toxicity profiles .

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